Product packaging for 2-Isopropylthiazole-4-carbohydrazide(Cat. No.:)

2-Isopropylthiazole-4-carbohydrazide

Cat. No.: B11804536
M. Wt: 185.25 g/mol
InChI Key: HLLSRGCDOXIZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylthiazole-4-carbohydrazide ( 1353724-63-6) is a specialized biochemical building block with the molecular formula C7H11N3OS and a molecular weight of 185.25 g/mol . This compound is characterized by its carbohydrazide functional group appended to a 2-isopropylthiazole core, a structure that offers versatile reactivity for chemical synthesis and drug discovery efforts. The presence of both the thiazole heterocycle and the hydrazide moiety makes it a valuable precursor for the development of more complex molecules, particularly in the synthesis of various heterocycles and active pharmaceutical intermediates (APIs) . Researchers utilize this compound in medicinal chemistry to create libraries of derivatives for biological screening, and in materials science as a key intermediate for novel functional materials. It is supplied as a high-purity material for research and further manufacturing applications. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3OS B11804536 2-Isopropylthiazole-4-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

2-propan-2-yl-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C7H11N3OS/c1-4(2)7-9-5(3-12-7)6(11)10-8/h3-4H,8H2,1-2H3,(H,10,11)

InChI Key

HLLSRGCDOXIZMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)NN

Origin of Product

United States

Synthetic Methodologies for 2 Isopropylthiazole 4 Carbohydrazide and Derived Analogues

Established Synthetic Pathways to Thiazole-4-carbohydrazide (B19371) Architectures

The construction of the 2-isopropylthiazole-4-carbohydrazide scaffold relies on fundamental reactions in heterocyclic chemistry, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone approach. Both convergent and divergent strategies can be envisioned for the synthesis of the target compound and its analogs, allowing for flexibility in accessing a variety of derivatives.

Strategic Adaptation of Hantzsch Thiazole Synthesis for Thiazole-4-Substituted Scaffolds

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a pivotal and versatile method for the formation of the thiazole ring. In a strategic adaptation to produce 2,4-disubstituted thiazoles such as the target compound, this reaction typically involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

For the synthesis of a 2-isopropylthiazole scaffold, isobutyramide (or its corresponding thioamide, isothiobutyramide) serves as the key precursor for the 2-isopropyl group. The 4-position substituent is introduced via the α-halocarbonyl component, which in this case would be an ethyl 3-halo-2-oxopropanoate (e.g., ethyl 3-bromo-2-oxopropanoate). The reaction proceeds through the formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring. This method is advantageous due to the ready availability of the starting materials and its wide applicability to a range of substituted thiazoles. The general reaction is depicted below:

Hantzsch Thiazole Synthesis
Figure 1. General scheme of the Hantzsch thiazole synthesis for 2,4-disubstituted thiazoles.

Convergent and Divergent Synthetic Approaches to the Target Compound

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of the 2-isopropylthiazole-4-carboxylic acid or its ester derivative, which is then coupled with hydrazine (B178648) in the final step. This approach is efficient as it builds upon a pre-formed, stable thiazole intermediate, allowing for late-stage introduction of the hydrazide functionality.

In contrast, a divergent synthesis would begin with a common thiazole precursor, such as ethyl 2-aminothiazole-4-carboxylate. From this versatile intermediate, a variety of functional groups could be introduced at the 2-position, including the isopropyl group, through reactions like diazotization followed by a Sandmeyer-type reaction or other cross-coupling methods. The ester at the 4-position would then be converted to the carbohydrazide (B1668358). This approach is particularly useful for generating a library of analogs with diverse substituents at the 2-position.

Precursor Synthesis and Essential Functional Group Transformations

The successful synthesis of this compound hinges on the efficient preparation of key precursors and the execution of critical functional group transformations. The synthesis of thiazole-4-carboxylic acid esters is a crucial step, as these intermediates are readily converted to the desired hydrazide.

Preparation of Thiazole-4-carboxylic Acid Esters as Key Intermediates

The primary route to the key intermediate, ethyl 2-isopropylthiazole-4-carboxylate, is through the aforementioned Hantzsch thiazole synthesis. The reaction between isothiobutyramide and ethyl 3-bromo-2-oxopropanoate in a suitable solvent such as ethanol typically yields the desired ester.

Reactant 1Reactant 2Product
IsothiobutyramideEthyl 3-bromo-2-oxopropanoateEthyl 2-isopropyl-1,3-thiazole-4-carboxylate

This interactive table summarizes the key reactants for the synthesis of the precursor ester.

The resulting ethyl 2-isopropyl-1,3-thiazole-4-carboxylate (CAS Number: 133047-44-6) is a stable compound that can be purified by standard techniques such as column chromatography or recrystallization.

Hydrazinolysis Reactions for the Formation of the Hydrazide Moiety

The final step in the synthesis of this compound is the conversion of the ester functional group of ethyl 2-isopropylthiazole-4-carboxylate into the carbohydrazide. This is typically achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis.

The reaction involves treating the ester with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent like ethanol, under reflux conditions. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide. The reaction is generally clean and proceeds in high yield.

Starting MaterialReagentProduct
Ethyl 2-isopropyl-1,3-thiazole-4-carboxylateHydrazine hydrateThis compound

This interactive table outlines the hydrazinolysis reaction.

Advanced Synthetic Techniques and Reaction Optimization for Enhanced Yields and Purity

To improve the efficiency and environmental footprint of the synthesis of this compound, advanced synthetic techniques and reaction optimization strategies can be employed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Hantzsch thiazole synthesis. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

Furthermore, the optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst, can have a substantial impact on the yield and purity of the final product. For the Hantzsch synthesis, exploring different bases or catalysts can enhance the rate of cyclization and minimize side reactions. In the hydrazinolysis step, careful control of the reaction temperature and the stoichiometry of hydrazine hydrate can prevent the formation of impurities. Purification techniques such as automated flash chromatography can be utilized to achieve high purity of the final compound.

Applications of Microwave-Assisted Organic Synthesis (MAOS) in Thiazole Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave irradiation, chemical reactions can be conducted at higher temperatures and pressures, leading to dramatic accelerations in reaction rates. researchgate.net This technique is characterized by rapid, uniform heating of the reaction mixture, which often results in higher yields, increased product purity, and substantially reduced reaction times—from hours to mere minutes. nih.govresearchgate.net

In the context of thiazole chemistry, MAOS has been successfully applied to various synthetic protocols, including the classical Hantzsch synthesis and multi-component reactions. nih.govnih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was optimized under microwave irradiation, achieving a 95% yield in 30 minutes at 90°C. In stark contrast, the same reaction under conventional reflux conditions required 8 hours and resulted in lower yields that necessitated extensive purification. nih.gov Similarly, microwave-assisted one-pot syntheses of hydrazinyl thiazole derivatives have been developed under solvent-free and catalyst-free conditions, highlighting the environmental benefits of this "green chemistry" approach. jetir.org These methods not only enhance efficiency but also align with principles of sustainability by minimizing solvent waste and energy consumption. nih.govjetir.org

The table below illustrates the comparative advantages of MAOS over conventional heating for the synthesis of various thiazole derivatives, as documented in the literature.

Thiazole DerivativeMethodReaction TimeYield (%)Reference
N-phenyl-4-(imidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave (MAOS)30 min89-95% nih.gov
N-phenyl-4-(imidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesConventional Heating8 hoursLower Yields nih.gov
2-Amino-4-phenylthiazoleMicrowave (MAOS)5-7 min92% researchgate.net
2-Amino-4-phenylthiazoleConventional Heating12 hours45-65% researchgate.net
Hydrazinyl ThiazolesMicrowave (MAOS)30-50 secGood-Excellent jetir.org

Optimization of Reaction Conditions and Catalyst Selection for Selective Transformations

The successful synthesis of specifically substituted thiazoles like this compound hinges on the careful optimization of reaction conditions and the strategic selection of catalysts. These factors are crucial for maximizing product yield, minimizing side reactions, and achieving desired regioselectivity.

Optimization of Reaction Conditions: Key parameters that are typically optimized include temperature, solvent, and reaction time. The choice of solvent can significantly influence reaction outcomes; for example, in the microwave-assisted Hantzsch synthesis of certain thiazoles, methanol was found to be the optimal solvent, providing the highest yields. nih.gov Temperature is another critical factor; studies have shown that for specific microwave-assisted reactions, a temperature of 90°C provided the best results, with higher temperatures not necessarily improving the yield. nih.gov The equivalents of starting materials are also fine-tuned to ensure complete conversion and avoid the formation of byproducts.

Catalyst Selection for Selective Transformations: Catalysis plays a central role in modern thiazole synthesis, enabling milder reaction conditions and enhancing selectivity. A variety of catalytic systems have been developed for the synthesis of 2,4-disubstituted thiazoles.

Brønsted Acid Catalysis: Strong acids like trifluoromethanesulfonic acid (TfOH) have been used to catalyze the coupling of α-diazoketones with thioamides, providing a metal-free approach to synthesizing 2,4-disubstituted thiazoles under mild conditions. nih.govacs.org This method is noted for its broad substrate scope and good to excellent yields. acs.org

Reusable Catalysts: To improve the sustainability of synthetic processes, reusable catalysts have been developed. Ionic liquids, such as [PDBMDIm]Br, have been employed as effective and recyclable catalysts for one-pot, solvent-free syntheses of hydrazinyl thiazoles. researchgate.net Similarly, heterogeneous catalysts, like a nanomagnetic copper catalyst (Fe3O4@SiO2-APA/OCA-CuCl2), have shown high activity in multicomponent reactions to form 2,4-disubstituted thiazoles. researchgate.net A key advantage of such magnetic catalysts is their simple separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse. researchgate.net

Metal-Free Catalysis: In addition to Brønsted acids, other metal-free approaches have been explored. For instance, a protocol using elemental sulfur, benzylamines, and acetophenones has been developed to produce 2,4-disubstituted thiazoles, avoiding the cost and potential toxicity of transition metal catalysts. researchgate.net

The following table summarizes various catalytic systems used for the synthesis of substituted thiazoles.

Catalyst TypeSpecific CatalystReaction TypeKey AdvantagesReference
Brønsted AcidTrifluoromethanesulfonic acid (TfOH)Cyclization of α-diazoketones with thioamidesMetal-free, mild conditions, broad scope nih.govacs.org
NanomagneticFe3O4@SiO2-APA/OCA-CuCl2Multicomponent reactionHigh activity, easily recoverable and reusable researchgate.net
Ionic Liquid[PDBMDIm]BrOne-pot synthesis of hydrazinyl thiazolesReusable, solvent-free conditions researchgate.net
Metal-FreeElemental SulfurCondensation of benzylamines and acetophenonesAvoids transition metals researchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Isopropylthiazole 4 Carbohydrazide

Reactivity of the Hydrazide Functionality for Heterocyclic Annulation and Scaffold Diversification

The carbohydrazide (B1668358) group (-CONHNH₂) is a highly reactive and versatile functional group. It contains two nucleophilic nitrogen atoms, making it an excellent precursor for condensation and cyclocondensation reactions. These reactions allow for the annulation of new heterocyclic systems onto the parent thiazole (B1198619) scaffold, a common strategy in medicinal chemistry for exploring new chemical space.

One of the most fundamental reactions of 2-isopropylthiazole-4-carbohydrazide is its condensation with various aldehydes and ketones to form the corresponding N-acylhydrazones (also known as Schiff bases). This reaction typically proceeds by heating the carbohydrazide with an appropriate carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). nih.govmdpi.comrsc.org

The resulting hydrazones are characterized by the presence of an azomethine moiety (-C=N-NH-C=O). These derivatives are not only stable final compounds but also serve as crucial intermediates for further chemical transformations, including the synthesis of various heterocyclic rings like thiazolidinones. nih.gov The general pathway involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the hydrazone. nih.gov

Table 1: General Conditions for Hydrazone Synthesis from Thiazole Carbohydrazides

ReactantsCatalystSolventConditionsProductRef
Thiazole Carbohydrazide, Aromatic AldehydeGlacial Acetic AcidEthanolRefluxThiazole Hydrazone mdpi.com
Thiazole Carbohydrazide, Substituted BenzaldehydeGlacial Acetic AcidEthanolReflux, 3-4 hAcyl-hydrazone nih.gov
Carbohydrazide, Aromatic AldehydesHydrochloric AcidEthanolRefluxHydrazone Derivative acs.org

The hydrazide functionality is a key precursor for cyclocondensation reactions, which lead to the formation of five-membered heterocyclic rings. These reactions significantly diversify the original scaffold, leading to fused or linked heterocyclic systems with distinct chemical properties.

The synthesis of 1,3,4-oxadiazoles from carbohydrazides is a well-established transformation in heterocyclic chemistry. researchgate.net Several synthetic routes are commonly employed:

Cyclodehydration of Diacylhydrazines: this compound can be acylated with a carboxylic acid, acid chloride, or anhydride (B1165640) to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a variety of reagents such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373). pharmaguideline.com

Reaction with Carbon Disulfide: Another common method involves reacting the carbohydrazide with carbon disulfide in a basic alcoholic solution. This reaction forms a dithiocarbazate salt, which upon acidification and subsequent cyclization, often with heating, yields a 5-(2-isopropylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol. udayton.eduresearchgate.net

Oxidative Cyclization of Hydrazones: The hydrazones formed in section 3.1.1 can undergo oxidative cyclization to form 1,3,4-oxadiazole derivatives. Reagents like chloramine-T can be used to facilitate this transformation.

These synthetic strategies have been successfully applied to various carbohydrazides, including those with a thiazole core, to produce a range of oxadiazole-thiazole hybrid molecules. benthamscience.com

The hydrazide group is also a pivotal starting point for the synthesis of 1,2,4-triazole (B32235) rings. The most prevalent method involves the conversion of the carbohydrazide into a thiosemicarbazide (B42300) intermediate. nih.gov

The typical synthetic sequence is as follows:

Thiosemicarbazide Formation: this compound is reacted with an appropriate isothiocyanate (R-N=C=S). The nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbon of the isothiocyanate yields an N,N'-disubstituted thiosemicarbazide. nih.gov

Cyclization: The resulting thiosemicarbazide is then cyclized to form the 1,2,4-triazole-3-thione ring. This cyclization is typically achieved by refluxing the thiosemicarbazide in an alkaline solution, such as aqueous sodium hydroxide, followed by acidification. nih.govdntb.gov.ua The resulting product is a 4-substituted-5-(2-isopropylthiazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

This methodology has been employed to create clubbed triazole-thiazole derivatives from isomeric thiazole carbohydrazides. benthamscience.com

Table 2: Common Reagents for the Synthesis of 1,2,4-Triazoles from Hydrazides

StepReagentsIntermediate/ProductRef
1. AcylationAlkyl/Aryl IsothiocyanateN-substituted thiosemicarbazide nih.gov
2. CyclizationSodium Hydroxide (NaOH), then Acid (e.g., HCl)4-substituted-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione dntb.gov.ua

Thiazolidinones: The synthesis of 4-thiazolidinones is a valuable extension of hydrazone chemistry. The hydrazones derived from this compound can undergo cyclocondensation with mercaptoacetic acid (thioglycolic acid). nih.gov This reaction is typically carried out by refluxing the hydrazone and thioglycolic acid in a solvent like 1,4-dioxane, often with a dehydrating agent or catalyst such as anhydrous zinc chloride (ZnCl₂). nih.govnih.gov The resulting structure features a 4-thiazolidinone (B1220212) ring attached to the carbohydrazide nitrogen.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system can also be synthesized from the carbohydrazide precursor. A common method involves the cyclization of thiosemicarbazide intermediates, similar to those prepared for triazole synthesis. However, the cyclization is performed under acidic conditions, for example, using concentrated sulfuric acid or phosphorus oxychloride, which favors the formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring over the triazole ring.

Cyclocondensation Reactions Leading to Novel Fused Heterocyclic Systems

Modifications and Functionalization of the Thiazole Ring System

While the majority of reported derivatization strategies for this compound focus on the versatile reactivity of the hydrazide group, the thiazole ring itself possesses distinct chemical properties that allow for further functionalization. The reactivity of the thiazole ring is dictated by the electron distribution influenced by the nitrogen and sulfur heteroatoms and the existing substituents.

In the this compound scaffold, the C2 and C4 positions are substituted, leaving the C5 position as the primary site for potential modification. Theoretical and experimental studies on related thiazole derivatives show that the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. pharmaguideline.comudayton.edu In contrast, the C2 position is the most electron-deficient, making its proton acidic and susceptible to deprotonation by strong organometallic bases, which would then allow for quenching with an electrophile. udayton.edu

Potential functionalization reactions at the C5 position include:

Halogenation: Electrophilic halogenation, such as bromination using N-bromosuccinimide or other bromine sources, is a common reaction for introducing a halogen atom onto the thiazole ring, typically at the C5 position if it is unsubstituted. researchgate.net

Nitration and Sulfonation: While harsher conditions are often required compared to more activated aromatic systems, nitration or sulfonation could potentially introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups at the C5 position.

It is important to note that while these reactions are characteristic of the thiazole heterocyclic system, specific examples of such modifications being performed on the this compound molecule itself are not extensively documented in the scientific literature. The chemical conditions required for these ring modifications would also need to be compatible with the reactive hydrazide functionality.

Exploration of Substituent Effects on Thiazole Ring Reactivity and Selectivity

The reactivity of the thiazole ring in this compound is influenced by the electronic properties of its substituents: the isopropyl group at the 2-position and the carbohydrazide group at the 4-position. The isopropyl group, being an alkyl group, is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density of the thiazole ring, which can, in turn, enhance its nucleophilicity. nih.gov Conversely, the carbohydrazide group (-CONHNH2) is generally considered an electron-withdrawing group (EWG) due to the resonance effect of the carbonyl group, which delocalizes electron density from the ring.

In terms of regioselectivity, the positions on the thiazole ring available for substitution are C5. The directing influence of the existing substituents would determine the preferred site of electrophilic attack. Generally, electron-donating groups direct electrophiles to ortho and para positions, while electron-withdrawing groups direct them to meta positions. However, in a five-membered ring like thiazole, the situation is more complex. The precise outcome of electrophilic substitution on the this compound ring would likely require experimental investigation. Studies on other substituted thiazoles have shown that the nature and position of substituents significantly impact the outcome of chemical reactions. nih.gov

Strategic Functionalization at the Isopropyl Group for Molecular Diversification

While the thiazole ring and the carbohydrazide moiety offer clear sites for derivatization, the isopropyl group also presents opportunities for strategic functionalization to achieve molecular diversification. Although direct functionalization of an unactivated alkyl group like isopropyl can be challenging, several strategies can be envisioned based on general principles of organic synthesis.

One potential approach involves free-radical halogenation. Under appropriate conditions, such as using N-bromosuccinimide (NBS) with a radical initiator, it might be possible to selectively brominate the tertiary carbon of the isopropyl group. The resulting tertiary bromide would be a versatile intermediate for introducing a variety of functional groups through nucleophilic substitution reactions.

Alternatively, oxidation of the isopropyl group could provide another avenue for derivatization. Strong oxidizing agents could potentially oxidize the isopropyl group to a hydroxyl group or a ketone. However, controlling the selectivity of such an oxidation in the presence of the sensitive carbohydrazide and thiazole functionalities would be a significant challenge.

A more controlled approach could involve the synthesis of analogs starting from precursors where the isopropyl group is already functionalized. For instance, using a functionalized thioamide in the Hantzsch thiazole synthesis would allow for the introduction of a variety of substituents at the 2-position.

Application of Multi-Component Reactions (MCRs) for Efficient Access to Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and molecular diversity. mdpi.com The this compound scaffold can be envisaged as both a potential product of and a starting material for MCRs.

The carbohydrazide functional group is a versatile component in various MCRs. For instance, carbohydrazides can react with aldehydes or ketones and a third component, such as an isocyanide or a β-ketoester, to generate a wide array of heterocyclic structures. ajgreenchem.com The carbohydrazide moiety in this compound could potentially participate in such reactions to append new heterocyclic rings to the thiazole core, leading to complex, multi-scaffold architectures.

Furthermore, the synthesis of the this compound core itself could potentially be achieved through an MCR. The Hantzsch thiazole synthesis, a classic method for thiazole formation, is a two-component reaction. However, modifications and related reactions that involve three or more components to construct the thiazole ring have been reported. researchgate.net A hypothetical MCR for this compound could involve the reaction of a thioamide (e.g., isobutyrothioamide), an α-halocarbonyl compound bearing an ester group, and hydrazine (B178648) in a one-pot process.

The application of MCRs offers a highly efficient strategy for generating libraries of diverse this compound derivatives for biological screening. The ability to systematically vary multiple substituents in a single reaction step is a key advantage of this approach.

Spectroscopic and Advanced Analytical Characterization of 2 Isopropylthiazole 4 Carbohydrazide and Its Derivatives

Comprehensive Spectroscopic Analysis for Definitive Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely employed to confirm the identity and purity of 2-isopropylthiazole-4-carbohydrazide and its analogs.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular backbone.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the number and chemical environment of the protons in the molecule. For the parent compound, this compound, the following proton signals have been reported: a singlet for the thiazole (B1198619) proton (H5), a septet for the isopropyl CH proton, a doublet for the isopropyl methyl protons, and signals corresponding to the hydrazide NH and NH₂ protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the hydrazide, the carbons of the thiazole ring (C2, C4, and C5), and the carbons of the isopropyl group (CH and CH₃). Based on data from related thiazole derivatives, the thiazole ring carbons typically resonate in the aromatic region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the isopropyl CH proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for confirming the connection of the isopropyl group to the C2 position of the thiazole ring and the carbohydrazide (B1668358) moiety to the C4 position. For example, correlations would be expected between the isopropyl CH proton and the C2 carbon of the thiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiazole-H5 ~8.0-8.5 (s) ~115-125
Isopropyl-CH ~3.0-3.5 (sept) ~30-40
Isopropyl-CH₃ ~1.2-1.5 (d) ~20-25
Hydrazide-NH Variable -
Hydrazide-NH₂ Variable -
Thiazole-C2 - ~165-175
Thiazole-C4 - ~140-150
Carbonyl-C=O - ~160-170

Note: Predicted values are based on typical chemical shifts for similar functional groups and related thiazole derivatives. Actual experimental values may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound and its derivatives would be characterized by several key absorption bands. The N-H stretching vibrations of the hydrazide group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected in the range of 1640-1680 cm⁻¹. The C=N stretching of the thiazole ring usually appears around 1500-1600 cm⁻¹, while C-H stretching vibrations of the isopropyl group are observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Hydrazide) 3200-3400 Medium to Strong
C-H Stretch (sp³) 2850-3000 Medium
C=O Stretch (Amide I) 1640-1680 Strong
N-H Bend (Amide II) 1510-1570 Medium
C=N Stretch (Thiazole) 1500-1600 Medium

Note: These are typical ranges and the exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₁₁N₃OS), the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Thiazole-containing compounds are known to exhibit characteristic fragmentation pathways. Upon electron ionization, the molecular ion peak is typically observed. Common fragmentation patterns for thiazoles involve cleavage of the ring and loss of small neutral molecules. For this compound, fragmentation would likely involve cleavage of the carbohydrazide side chain and the isopropyl group.

Table 3: Predicted HRMS Data and Potential Fragments for this compound

Species Formula Calculated m/z
[M+H]⁺ C₇H₁₂N₃OS⁺ 186.0696
[M-NHNH₂]⁺ C₇H₈NOS⁺ 154.0321
[M-C₃H₇]⁺ C₄H₄N₃OS⁺ 142.0070
[Thiazole ring fragment] C₃H₂NS⁺ 84.9902

Note: The m/z values are for the monoisotopic masses and the observed fragmentation pattern can vary depending on the ionization technique and conditions.

Advanced Characterization Techniques for Conformational and Solid-State Studies

Beyond standard spectroscopic methods, other analytical techniques are employed to gain a deeper understanding of the three-dimensional structure and elemental composition of this compound and its derivatives.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of crystal structures of similar carbohydrazide derivatives provides insights into the likely molecular geometry.

It is expected that the thiazole ring would be essentially planar. The carbohydrazide moiety can adopt different conformations, and the planarity of the amide group is a key feature. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H groups of the hydrazide, which can form networks in the solid state. Such analyses provide precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecule's shape and potential intermolecular interactions.

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the compound's purity and elemental composition. For this compound (C₇H₁₁N₃OS), the theoretical elemental composition can be readily calculated.

Table 4: Theoretical Elemental Analysis for this compound (C₇H₁₁N₃OS)

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 7 84.077 45.38%
Hydrogen H 1.008 11 11.088 5.99%
Nitrogen N 14.007 3 42.021 22.68%
Oxygen O 15.999 1 15.999 8.64%
Sulfur S 32.06 1 32.06 17.31%
Total 185.245 100.00%

Experimental results from elemental analysis that fall within a narrow margin of these theoretical values (typically ±0.4%) provide strong evidence for the proposed molecular formula and the purity of the synthesized compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

The thermal behavior of this compound and its derivatives is crucial for understanding their physical stability under varying temperature conditions. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into processes like decomposition, melting, and other phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis helps in determining the thermal stability and composition of the compound. For thiazole derivatives, TGA can reveal the temperatures at which different parts of the molecule degrade.

A typical TGA analysis for a thiazole carbohydrazide derivative would be conducted by heating the sample from ambient temperature to a higher temperature, often up to 1000 °C, at a constant rate. eltra.com The resulting thermogram plots percentage weight loss against temperature. The decomposition of such compounds often occurs in distinct steps, corresponding to the loss of specific functional groups. For instance, the initial weight loss might be attributed to the loss of moisture, followed by the decomposition of the hydrazide moiety and then the thiazole ring at higher temperatures.

The gas environment, such as nitrogen or air, significantly influences the decomposition profile. mdpi.com In an inert atmosphere like nitrogen, thermal degradation is observed, whereas in the presence of air, oxidative decomposition occurs, which can happen at lower temperatures. mdpi.com Key parameters from a TGA curve include the onset temperature of decomposition and the temperature of maximum weight loss, which are indicative of the compound's thermal stability. mdpi.com

Illustrative TGA Data for a Thiazole Derivative

Temperature Range (°C)Weight Loss (%)Associated Process
50 - 150~1-2%Loss of adsorbed water
200 - 350~25-35%Decomposition of the carbohydrazide side chain
350 - 600~40-50%Degradation of the isopropylthiazole ring
> 600RemainderResidual char

Note: This table is illustrative and represents typical data for a thiazole derivative, not specifically this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. netzsch.com It is used to study thermal transitions such as melting, crystallization, and glass transitions. researchgate.net For this compound, DSC can provide the melting point (Tm), which is a sharp endothermic peak on the DSC thermogram, and the enthalpy of fusion (ΔH), which is the energy required to melt the solid. malvernpanalytical.comnih.gov

The DSC profile can also reveal information about polymorphism, where a compound can exist in different crystalline forms, each with a distinct melting point and enthalpy of fusion. Any degradation processes that involve a change in heat flow can also be detected. The sharpness of the melting peak is often an indicator of the purity of the compound.

Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting185.2188.5120.4
Decomposition250.8--

Note: This table is hypothetical and presents plausible data for the target compound based on the analysis of similar structures.

Chromatographic Methods for Purification, Purity Assessment, and Isomer Separation

Chromatographic techniques are indispensable for the purification, purity assessment, and, when applicable, the separation of isomers of this compound and its derivatives.

Column Chromatography and Flash Chromatography

Column chromatography is a fundamental purification technique used to separate individual compounds from a mixture. In the context of synthesizing this compound, column chromatography is often employed to isolate the target compound from reaction byproducts and unreacted starting materials. mdpi.com The separation is based on the differential adsorption of compounds to the stationary phase, typically silica gel, and their varying solubility in the mobile phase. acs.org

Flash chromatography is an advancement of traditional column chromatography that uses a positive pressure to force the solvent through the column, leading to faster and more efficient separations. acs.org For thiazole derivatives, a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is commonly used. acs.org The progress of the separation is monitored by Thin Layer Chromatography (TLC). mdpi.comaip.org

Typical Column Chromatography Parameters for Thiazole Derivatives

ParameterDescription
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh for flash)
Mobile Phase Gradient of Hexane and Ethyl Acetate
Elution Gradient Starting from 100% Hexane to a mixture with increasing Ethyl Acetate concentration
Detection UV light at 254 nm on TLC plates

Note: The specific solvent system and gradient would be optimized based on the polarity of the specific derivative being purified.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the purity assessment and quantitative analysis of this compound. Reversed-phase HPLC is the most common mode used for such compounds, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. researchgate.netresearchgate.net

For purity determination, a sample of the compound is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is typically calculated based on the area percentage of the main peak. researchgate.net A well-developed HPLC method should provide good resolution between the main peak and any impurity peaks. researchgate.net

Quantitative analysis by HPLC involves creating a calibration curve from standards of known concentration. The concentration of the target compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. Method validation is crucial to ensure the accuracy, precision, linearity, and sensitivity of the analytical procedure. researchgate.net

Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

The development of robust chromatographic methods is essential for ensuring the quality and consistency of this compound and its derivatives in research and development.

Computational and Theoretical Investigations of 2 Isopropylthiazole 4 Carbohydrazide Derivatives

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic properties that govern how a molecule interacts with its environment.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of organic molecules. researchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational efficiency in studying heterocyclic systems. nih.gov

Below is a table of representative theoretical geometric parameters for a thiazole-carbohydrazide core, calculated using DFT methods, which would be similar to those expected for 2-isopropylthiazole-4-carbohydrazide.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C=N (thiazole)1.30 - 1.38
C-S (thiazole)1.72 - 1.77
C4-C(O)1.48 - 1.52
C=O1.23 - 1.26
N-N1.37 - 1.40
Bond Angles (°) C-S-C (thiazole)~89.0
S-C-N (thiazole)~115.0
C4-C(O)-N~117.0
C(O)-N-N~120.0

Note: These are typical values for similar structures; specific values for this compound would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to electrophilic attack, while the LUMO energy relates to the electron affinity and susceptibility to nucleophilic attack. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, less kinetically stable, and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

Computational studies on analogous thiazole-carbohydrazide derivatives have shown that substituting different groups on the molecule can tune the HOMO-LUMO gap. For example, the introduction of electron-withdrawing or electron-donating groups can alter the energies of the frontier orbitals. researchgate.netacs.org In derivatives of thiazole-4-carbohydrazide (B19371), the HOMO is typically distributed over the thiazole (B1198619) ring and the hydrazide moiety, while the LUMO is often spread across the entire conjugated system. acs.org

The following table presents representative FMO data from a DFT study on analogous thiazole-4-carbohydrazide derivatives, illustrating how different substituents can modulate electronic properties.

Compound DerivativeEHOMO (eV)ELUMO (eV)ΔE (eV)
Thiazole-carbohydrazide (unsubstituted)-6.523-2.4004.123
3-Chloro derivative-6.611-2.4884.123
4-Nitro derivative-7.021-3.4263.595
4-Methoxy derivative-6.211-2.2793.932

Data adapted from studies on analogous thiazole-hydrazone derivatives. acs.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms (like oxygen and nitrogen).

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H protons).

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would show the most negative potential (red) localized on the carbonyl oxygen atom of the carbohydrazide (B1668358) group, as well as on the nitrogen atom of the thiazole ring. These areas represent the primary sites for hydrogen bonding and interactions with electrophiles. Conversely, the most positive potential (blue) would be found on the hydrogen atoms of the N-H groups in the hydrazide moiety, identifying them as the most likely sites for nucleophilic attack or deprotonation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-like structures (bonds and lone pairs). nih.govsid.ir This method is particularly useful for quantifying intramolecular charge transfer (ICT), hyperconjugation, and the stability arising from electron delocalization. acs.org

In a molecule like this compound, significant stabilizing interactions would include:

Delocalization of lone pairs from the nitrogen and sulfur atoms of the thiazole ring into the antibonding π* orbitals of the ring.

Hyperconjugation involving the lone pairs of the hydrazide nitrogen and oxygen atoms with adjacent antibonding orbitals (e.g., π* C=O).

A representative table of NBO interactions for a thiazole derivative is shown below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N (hydrazide)π* (C=O)~25-35Lone Pair → Antibonding π
LP(1) S (thiazole)π* (C=N)~15-20Lone Pair → Antibonding π
π (C=C) (thiazole)π* (C=N) (thiazole)~18-24π → π* Conjugation

Note: LP denotes a lone pair. E(2) values are representative of interactions found in similar heterocyclic systems. acs.orgsid.ir

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a single, static minimum-energy structure, molecules are dynamic entities that can exist in various shapes or conformations. Understanding this dynamic behavior is essential for a complete picture of molecular properties.

Conformational analysis aims to identify all stable conformers of a molecule and determine their relative energies. For this compound, conformational flexibility arises primarily from the rotation around single bonds, such as the bond connecting the thiazole ring to the carbonyl carbon and the C-N and N-N bonds of the hydrazide side chain.

Computational chemists explore the conformational landscape by performing a potential energy surface (PES) scan. This involves systematically rotating a specific dihedral angle in small increments and calculating the molecule's energy at each step using a method like DFT. mdpi.com The resulting plot of energy versus dihedral angle reveals the positions of energetic minima (stable conformers) and energetic maxima (transition states between conformers). The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase. The existence of multiple low-energy conformers can be significant, as different conformations may exhibit different biological activities or chemical properties.

Dynamic Behavior and Flexibility of the Molecular Scaffold

The dynamic behavior and conformational flexibility of a molecule are critical determinants of its biological activity, influencing how it recognizes and binds to its target receptor. For derivatives of this compound, understanding the flexibility of the molecular scaffold is key to elucidating their mechanism of action.

Studies on similar thiazole-containing amino acid residues have revealed a tendency to adopt semi-extended β2 conformations. nih.govnih.gov This preference is often stabilized by intramolecular hydrogen bonds, for instance, between an amide N-H group and the nitrogen atom of the thiazole ring. nih.govnih.gov For this compound derivatives, similar intramolecular interactions could play a significant role in determining their preferred conformations in different environments.

In Silico Approaches for Ligand Design, Target Interaction Prediction, and Virtual Screening

In silico techniques are powerful tools for accelerating the drug design process. By simulating molecular interactions and predicting biological activities, these methods help in identifying promising lead compounds and optimizing their properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is invaluable for understanding the molecular basis of ligand recognition and for designing new ligands with improved potency and selectivity.

For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes. For instance, in the context of antimicrobial activity, these compounds have been docked into the active sites of various bacterial enzymes. One study on benzophenone-based thiazole derivatives identified the bacterial MurB enzyme as a potential target, with docking studies revealing key interactions with amino acid residues such as Gln229, Arg225, and Ser82. ekb.eg

The binding modes of thiazole-based carbohydrazide derivatives have also been investigated against α-amylase, an enzyme relevant to diabetes. researchgate.net Docking studies of these compounds have shown interactions within the enzyme's active site, highlighting the importance of hydrogen bonding and hydrophobic interactions for binding. researchgate.net

A molecular docking study of a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones against human pancreatic alpha-amylase (HPA) and human serum albumin (HSA) revealed that while most compounds showed excellent binding affinity with HSA, only specific derivatives showed good binding affinity with HPA. nih.govnih.gov This underscores the role of specific substitutions in determining target selectivity.

The following table summarizes representative findings from molecular docking studies on related thiazole derivatives, which can provide insights into the potential interactions of this compound analogues.

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (if available)
Benzophenone-based thiazolesBacterial MurB enzymeGln229, Arg225, Ser82Not specified
Thiazole-based carbohydrazidesα-amylaseNot specifiedNot specified
2-(2-arylidenehydrazinyl)thiazol-4(5H)-onesHuman Pancreatic Alpha-Amylase (HPA)Not specifiedGood for specific derivatives
2-(2-arylidenehydrazinyl)thiazol-4(5H)-onesHuman Serum Albumin (HSA)Not specifiedExcellent for most derivatives

Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a particular biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For thiazole-containing compounds, pharmacophore models have been developed to guide the design of new derivatives with enhanced antimicrobial and antitubercular activities. A study on quaternized triflupromazine (B1683245) derivatives with antitubercular activity highlighted the necessity of benzyl (B1604629) groups attached to a quaternary nitrogen as a key pharmacophoric feature. nih.gov Another study aimed at discovering new antitubercular agents through pharmacophore combination utilized pyrazoline and benzoxazole (B165842) nuclei. researchgate.net

A five-point pharmacophore model was developed for natural antihistamines, which consisted of two hydrogen bond acceptors and three ring atoms, leading to a statistically significant 3D-QSAR model. researchgate.net Similarly, a pharmacophore model for antibacterial quinazolines identified seven chemical features: two hydrophobes, one aromatic ring, three hydrogen bond acceptors, and one hydrogen bond donor. researchgate.net

While a specific pharmacophore model for this compound derivatives is not detailed in the provided results, based on the general structure and known biological activities of related compounds, a hypothetical model could include:

A hydrogen bond acceptor (the nitrogen atom of the thiazole ring).

A hydrogen bond donor and acceptor (the carbohydrazide moiety).

A hydrophobic feature (the isopropyl group).

An aromatic ring (if further substitutions are made on the carbohydrazide part).

Such a model would be invaluable for virtual screening of compound libraries to identify new molecules with a high probability of being active, as well as for guiding the synthesis of novel analogues with optimized interactions with the target receptor.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on thiazole derivatives to understand the structural requirements for their antibacterial, antifungal, and antitubercular activities.

For antibacterial activity , a QSAR study on 2-arylidenehydrazinyl-4-arylthiazole analogues found a good qualitative correlation between predicted physicochemical parameters like logP and polar surface area (PSA) and their antibacterial efficacy. nih.gov Another 2D-QSAR study on 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus developed a robust model with high predictive ability. jmaterenvironsci.com

In the realm of antifungal activity , a 3D-QSAR study on nopol-derived 1,3,4-thiadiazole-thiourea compounds resulted in a highly predictive CoMFA (Comparative Molecular Field Analysis) model (r² = 0.992, q² = 0.753), which was used to design novel compounds with potentially excellent antifungal activities. mdpi.com Similarly, a QSAR analysis of 1,2,4-triazole (B32235) derivatives against Candida albicans demonstrated that topological and physicochemical parameters yield significant regression coefficients, leading to a predictive model. nih.gov

For antitubercular activity , a 2D-QSAR model developed for various anti-tuberculosis drugs indicated that dipole energy and heat of formation correlate well with activity. nih.gov Another 2D-QSAR study on 1,2,4-triazole derivatives against the dormant stage of Mycobacterium tuberculosis suggested the importance of burden eigen, edge adjacency, van der Waals surface area, topological charge, and pharmacophoric indices in predicting activity. nih.gov

The following table summarizes key descriptors identified in various QSAR studies on related heterocyclic compounds, which could be relevant for modeling the activity of this compound derivatives.

Biological ActivityCompound ClassKey QSAR DescriptorsModel Statistics (r² or q²)
Antibacterial2-arylidenehydrazinyl-4-arylthiazole analogueslogP, Polar Surface Area (PSA)Qualitative correlation
AntifungalNopol-derived 1,3,4-thiadiazole-thiourea compoundsSteric and Electrostatic fields (CoMFA)r² = 0.992, q² = 0.753
AntitubercularVarious anti-TB drugsDipole energy, Heat of formationR² = 0.74, RCV² = 0.72
Antitubercular (dormant MTB)1,2,4-triazole derivativesBurden eigen, Edge adjacency, vdW surface area, Topological charge, Pharmacophoric indicesModerate to good predictive quality

These examples demonstrate the power of QSAR in providing predictive insights that can rationalize the design of new this compound derivatives with improved biological activities.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Isopropylthiazole 4 Carbohydrazide Analogues

Systematic Derivatization and Correlation with Biological Interactions

Systematic derivatization of the 2-isopropylthiazole-4-carbohydrazide scaffold has been a key strategy to explore and enhance its biological potential. Researchers have focused on modifying two primary regions of the molecule: the thiazole (B1198619) ring system and the carbohydrazide (B1668358) moiety. These modifications have led to the identification of critical structural elements that influence the biological interaction profiles of these compounds.

The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly impacts the biological activity of its derivatives. ijnrd.orgglobalresearchonline.net Modifications at various positions of the thiazole ring in analogues of this compound have been shown to modulate their interaction with biological targets. The reactivity and interaction of the thiazole ring are largely influenced by the nature and position of substituents, particularly at the C-2, C-4, and C-5 positions. ijnrd.org

For instance, the introduction of different substituents on the thiazole ring can alter the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to enzymes or receptors. Studies have shown that electron-donating groups, such as methyl groups, can increase the basicity and nucleophilicity of the thiazole ring, potentially enhancing its interaction with electrophilic sites on a biological target. ijnrd.org Conversely, the incorporation of potent electron-withdrawing groups, like a nitro group, can reduce the ring's basicity and nucleophilicity. globalresearchonline.net The presence of varied substituents at the 4 and 5 positions on the thiazole ring has been observed to influence the biological performance of the compounds, indicating a potential for further exploration of SAR. ijnrd.org

The structural versatility of the thiazole ring allows for extensive functionalization, which enables the fine-tuning of physicochemical and pharmacological profiles for therapeutic applications. ijnrd.org This adaptability has been a driving force in the design and development of numerous bioactive molecules with enhanced potency and selectivity. ijnrd.org

The carbohydrazide functional group serves as a versatile linker that can be readily converted into various hydrazones and cyclized heterocyclic systems, such as oxadiazoles (B1248032) and triazoles. nih.govnih.gov This has proven to be a fruitful strategy for generating a diverse library of this compound analogues with a wide range of biological activities. nih.govnih.govimpactfactor.org

The formation of hydrazones by reacting the carbohydrazide with different aldehydes and ketones introduces a variety of substituents that can significantly impact biological activity. nih.govimpactfactor.org The -NHN=CH- azometine group in hydrazones is a key pharmacophore that contributes to their diverse biological effects. researchgate.net For example, the lipophilicity and electronic nature of the substituent on the hydrazone moiety can influence the compound's ability to cross cell membranes and interact with its target. mdpi.com Some studies have suggested that incorporating lipophilic functionalities into the hydrazide framework can augment biological activity by facilitating diffusion through lipid-rich bacterial walls. mdpi.com

Furthermore, the carbohydrazide can be cyclized to form various five-membered heterocycles. A series of 4-isopropylthiazole-2-carbohydrazide analogs were used to create derived clubbed oxadiazole-thiazole and triazole-thiazole derivatives. nih.gov These modifications can lock the conformation of the side chain, potentially leading to more specific interactions with a biological target. The type of heterocycle formed and the substituents it carries can dramatically alter the compound's biological profile, including its antimicrobial and antitubercular activities. nih.gov

Modification Effect on Biological Activity
Thiazole Ring SubstituentsAlters electronic properties and steric bulk, influencing binding affinity. Electron-donating groups can enhance interactions, while electron-withdrawing groups can diminish them. ijnrd.orgglobalresearchonline.net
Hydrazone FormationIntroduces diverse substituents that can modulate lipophilicity and electronic properties, affecting cell permeability and target interaction. nih.govmdpi.com
Cyclization into HeterocyclesCreates conformationally restricted analogues (e.g., oxadiazoles, triazoles) that can lead to more specific and potent biological activities. nih.gov

Elucidation of Molecular Binding Modes and Key Interaction Types

Understanding how a molecule binds to its biological target at the atomic level is fundamental for rational drug design. Molecular docking simulations are a powerful computational tool used to predict the binding modes of ligands within the active site of a protein. researchgate.netnih.gov These studies have been instrumental in elucidating the key interactions between this compound analogues and their targets.

Docking studies have revealed that these compounds can engage in a variety of non-covalent interactions, including:

Hydrogen Bonding: The hydrazide and hydrazone moieties contain hydrogen bond donors and acceptors that can form crucial interactions with amino acid residues in the active site of an enzyme or receptor. mdpi.com

Hydrophobic Interactions: The isopropyl group and other lipophilic substituents can engage in hydrophobic interactions with nonpolar pockets of the binding site. mdpi.com

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and histidine. researchgate.net

Electrostatic Interactions: The nitrogen and sulfur atoms of the thiazole ring, as well as other polar functional groups, can be involved in electrostatic interactions.

For example, in one study, the binding mode of a pyridine (B92270) carbohydrazide derivative in the antibacterial target protein topoisomerase IV was investigated. The linker carbonyl and nitrogen of the hydrazide group were found to mediate hydrogen bond interactions with Arg72 and Thr163, while the nitrogen of the pyridine ring formed a strong hydrogen bond with the side chain of Arg132. mdpi.com Additionally, hydrophobic interactions were observed between the compound's hydrophobic chain and pyridine ring with Asn42 and Pro75. mdpi.com

These computational insights, when correlated with experimental biological data, provide a detailed picture of the molecular basis of activity and guide the design of new analogues with improved binding affinities.

Mechanistic Investigations on Specific Biological Targets

Beyond SAR and molecular modeling, it is essential to investigate the biochemical and cellular mechanisms through which these compounds exert their effects. This involves quantitative assays to determine their potency and selectivity against specific biological targets, as well as studies to understand their impact on cellular pathways.

For analogues of this compound that are designed as enzyme inhibitors, quantitative assays are performed to determine their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). beilstein-journals.org These assays are crucial for comparing the activity of different analogues and for establishing a quantitative SAR.

Target selectivity is another critical aspect of drug development. A desirable drug candidate should potently inhibit its intended target while having minimal effects on other related or unrelated proteins to avoid off-target effects. Therefore, selectivity profiling, where the compounds are tested against a panel of different enzymes or receptors, is an important step in the mechanistic investigation. For instance, in the context of carbonic anhydrase inhibitors, compounds are often tested against various isoforms (e.g., CA I, CA II, CA IX, CA XII) to determine their isoform-selectivity profile. beilstein-journals.org

To understand the broader biological consequences of target engagement, it is important to investigate how these compounds affect cellular pathways and molecular networks. This can involve a variety of cell-based assays and molecular biology techniques. For example, if a compound is designed as an antimicrobial agent, studies might explore its effects on bacterial cell wall synthesis, protein synthesis, or DNA replication. Time-kill kinetics assays can be used to understand the pharmacodynamics of potent compounds. mdpi.com

By elucidating the downstream effects of target modulation, researchers can gain a more comprehensive understanding of the compound's mechanism of action and its potential therapeutic applications. This knowledge is invaluable for advancing the most promising candidates into further preclinical and clinical development.

Establishment of Design Principles for Optimized Molecular Scaffolds and Potency Enhancement

The development of potent and selective therapeutic agents based on the this compound scaffold hinges on a thorough understanding of its structure-activity relationships (SAR). Analysis of various analogues has led to the establishment of key design principles for optimizing the molecular framework and enhancing biological potency. These principles are derived from systematic modifications of the core structure and evaluation of the resulting effects on activity against different biological targets.

A central strategy in the optimization of thiazole-based compounds involves the exploration of substituents at various positions of the thiazole ring. The inherent amphiphilic nature of the thiazole ring, possessing both hydrophobic and hydrophilic characteristics, allows for a wide range of modifications to fine-tune the molecule's properties. globalresearchonline.net For instance, in a series of 2-aminothiazoles, it was found that the central thiazole moiety and a 2-pyridyl group at the C-4 position were critical for antitubercular activity, indicating a strict structural requirement in that region of the scaffold. nih.gov Conversely, the N-2 position demonstrated significant flexibility, where the introduction of substituted benzoyl groups led to a more than 128-fold improvement in activity. nih.gov This highlights a crucial design principle: identifying and maintaining essential pharmacophoric elements while exploring permissible regions of the scaffold for potency-enhancing substituents.

Further studies on thiazole derivatives have elucidated the impact of specific functional groups on potency. For example, in the development of c-Met kinase inhibitors, a thiazole/thiadiazole carboxamide scaffold was utilized. tandfonline.com Optimization cycles revealed that specific substitutions on this core were favorable for cytotoxicity against various cancer cell lines. tandfonline.com Similarly, research on thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors showed that the incorporation of a guanidine (B92328) group resulted in potent inhibitory activity. nih.gov In the context of this compound analogues, these findings suggest that modifications of the carbohydrazide moiety could be a fruitful avenue for optimization. For instance, converting the hydrazide to form clubbed heterocycles like oxadiazoles or triazoles has been shown to enhance antitubercular efficacy in related 4-isopropylthiazole-2-carbohydrazide analogs. nih.gov

The lipophilicity of substituents also plays a significant role in the potency of thiazole derivatives. In one study on 2-aminothiazoles, it was noted that a variety of lipophilic substitutions at the 2-position of the thiazole nucleus could improve anti-tubercular activity. researchgate.net This suggests that modulating the hydrophobic character of the molecule can enhance its ability to interact with the target or cross biological membranes. Computational studies, such as molecular docking, have been instrumental in designing thiazole-based inhibitors by predicting favorable binding interactions. acs.orgnih.gov For example, in the design of human lactate (B86563) dehydrogenase A (hLDHA) inhibitors, molecular docking analysis guided the synthesis of thiazole scaffold-based molecules with good binding affinity. acs.org

The following table summarizes key design principles derived from SAR studies on various thiazole analogues, which can be applied to the optimization of this compound derivatives.

Design PrincipleStructural ModificationRationale for Potency EnhancementKey Findings
Scaffold Rigidity and Essential Moieties Maintain the core thiazole ring and strategically placed functional groups.Certain parts of the scaffold may be essential for binding to the biological target.In 2-aminothiazoles, the central thiazole and a C-4 pyridyl group were found to be intolerant to modification for antitubercular activity. nih.gov
Exploration of Flexible Positions Introduce diverse substituents at positions tolerant to modification.Can lead to improved interactions with the target, enhanced selectivity, and better pharmacokinetic properties.The N-2 position of 2-aminothiazoles showed high flexibility, allowing for significant potency improvement with substituted benzoyl groups. nih.gov
Hydrazide Moiety Modification Convert the carbohydrazide into other heterocyclic systems (e.g., oxadiazoles, triazoles).Can alter the electronic and steric properties, leading to new interactions with the target and improved activity.Clubbed oxadiazole-thiazole and triazole-thiazole derivatives of 4-isopropylthiazole-2-carbohydrazide showed enhanced antitubercular activity. nih.gov
Introduction of Specific Functional Groups Incorporate groups like guanidine or specific amide functionalities.Can introduce new hydrogen bonding or ionic interactions with the target protein.A guanidine group in a thiazole derivative led to potent VAP-1 inhibitory activity. nih.gov
Modulation of Lipophilicity Introduce lipophilic substituents at appropriate positions.Can improve membrane permeability and hydrophobic interactions with the target.Lipophilic substitutions at the 2-position of the thiazole nucleus were found to improve anti-tubercular activity. researchgate.net
Computational-Guided Design Utilize molecular docking and other in silico methods to predict binding modes and affinities.Allows for the rational design of analogues with a higher probability of being active, saving time and resources.Molecular docking was successfully used to design thiazole-based hLDHA inhibitors with good binding affinity. acs.org

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-Isopropylthiazole-4-carbohydrazide, and how can reaction conditions be optimized?

  • The synthesis typically involves hydrazinolysis of precursor esters or acyl chlorides under reflux conditions. For example, hydrazine hydrate in propan-2-ol at elevated temperatures (e.g., 120°C) is a common approach for analogous carbohydrazide derivatives . Optimization includes adjusting stoichiometric ratios (e.g., 5-fold excess of hydrazine), solvent polarity, and reaction duration. Monitoring via TLC or HPLC ensures completion. Purification often employs recrystallization or column chromatography with silica gel .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Key techniques include:

  • IR spectroscopy : To confirm the presence of carbonyl (C=O) and N-H stretches (1600–1700 cm⁻¹ and ~3300 cm⁻¹, respectively).
  • ¹H/¹³C NMR : For structural elucidation of the thiazole ring protons (δ 6.5–8.5 ppm) and isopropyl group splitting patterns.
  • Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns. Cross-referencing with computational tools like Gaussian for spectral simulation enhances accuracy .

Q. How does the choice of solvent impact the yield of this compound synthesis?

  • Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution in precursor reactions, while alcohols (e.g., propan-2-ol) improve solubility of hydrazine derivatives. Solvent selection should balance reactivity and stability; for instance, avoiding water in moisture-sensitive steps .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for novel this compound analogs?

  • Discrepancies between experimental and theoretical spectra can arise from tautomerism or conformational flexibility. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography for definitive structural assignment.
  • DFT calculations to model electronic environments and predict shifts .

Q. How can factorial design optimize reaction parameters for scaling up this compound production?

  • A 2³ factorial design evaluates temperature, catalyst loading, and solvent volume. For example:

FactorLow LevelHigh Level
Temperature100°C120°C
Catalyst (mol%)1%3%
Solvent (mL/g)510
  • Response surface methodology (RSM) identifies interactions between variables, maximizing yield while minimizing byproducts .

Q. What computational tools predict the bioactivity of this compound derivatives?

  • Molecular docking (AutoDock, Schrödinger) assesses binding affinity to target enzymes (e.g., kinases or oxidoreductases).
  • QSAR models correlate structural features (e.g., logP, polar surface area) with observed activities like antimicrobial or antitumor effects.
  • MD simulations evaluate stability of ligand-receptor complexes over time .

Q. How can regioselective functionalization of the thiazole ring be achieved in this compound?

  • Electrophilic aromatic substitution at the 5-position is guided by directing groups (e.g., carbonyl). For example:

  • Halogenation : Use NBS or I₂ in acetic acid.
  • Sulfonation : Concentrated H₂SO₄ at 0°C.
    • Protecting group strategies (e.g., Boc for hydrazide) prevent undesired side reactions .

Q. What reactor designs improve the scalability of this compound synthesis?

  • Continuous-flow reactors enhance heat/mass transfer and reduce reaction times.
  • Microwave-assisted synthesis achieves higher yields in batch processes by enabling rapid, uniform heating.
  • Safety protocols for exothermic steps (e.g., quenching mechanisms) are critical in pilot-scale setups .

Methodological Resources

  • Data Management : Use cheminformatics platforms (e.g., ChemAxon) to catalog spectral data and reaction conditions .
  • Byproduct Analysis : LC-MS or GC-MS identifies impurities, guiding purification protocol adjustments .
  • Collaborative Tools : Platforms like SciFinder or Reaxys provide access to synthetic pathways and hazard data, avoiding non-compliant sources .

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